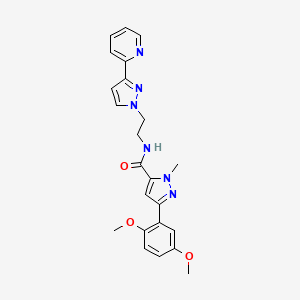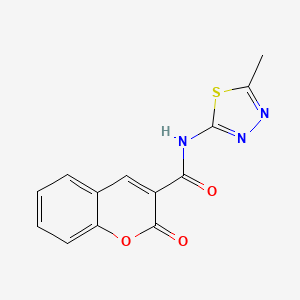
N-(5-metil-1,3,4-tiadiazol-2-il)-2-oxo-2H-cromen-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The incorporation of the chromene moiety further enhances the compound’s potential due to the known biological activities of chromenes.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anticancer agent, with selective activity against certain cancer cell lines . In medicine, it is being explored for its potential as an anti-epileptic agent . Additionally, the compound has applications in the agricultural industry as a potential pesticide due to its activity against certain bacteria .
Métodos De Preparación
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in absolute ethanol in the presence of triethylamine. This reaction yields the corresponding 1,3,4-thiadiazole derivative . Another method involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole, yielding products such as 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles .
Análisis De Reacciones Químicas
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dibromoethane for mono-substitution processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol yields 1,3,4-thiadiazole derivatives .
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound’s anti-epileptic activity is thought to be related to its interaction with neurotransmitter receptors in the brain . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparación Con Compuestos Similares
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other thiadiazole derivatives such as N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio]acetamides These compounds share similar structural features but differ in their specific substituents, which can significantly affect their biological activities
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-7-15-16-13(20-7)14-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTHKVGTMKCKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)

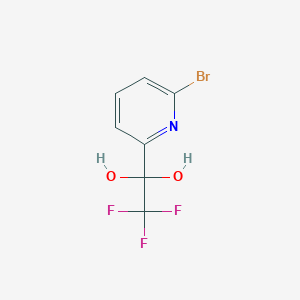
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)
![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)
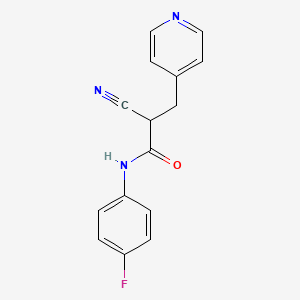
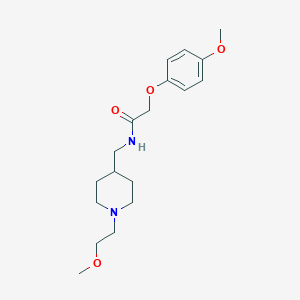
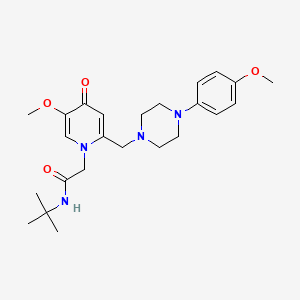

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)
